molecular formula C7H7F2NO B13693183 5-(Difluoromethyl)-2-methylpyridin-3-ol

5-(Difluoromethyl)-2-methylpyridin-3-ol

Cat. No.: B13693183
M. Wt: 159.13 g/mol
InChI Key: DJCBGQDDJCDYGT-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Difluoromethyl)-2-methylpyridin-3-ol can be achieved through various methods. One common approach involves the direct C-H difluoromethylation of pyridines. Another method involves the use of difluoromethylation reagents such as TMS-CF2H, which can convert diaryl- and dialkyl-disulfides into the corresponding difluoromethylated products .

Industrial Production Methods

Industrial production of this compound typically involves large-scale difluoromethylation processes. These processes often utilize metal-catalyzed cross-couplings or radical chemistry to achieve the desired product. The use of novel non-ozone depleting difluorocarbene reagents has also streamlined access to this compound, making it more feasible for large-scale production .

Chemical Reactions Analysis

Types of Reactions

5-(Difluoromethyl)-2-methylpyridin-3-ol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form difluoromethylated pyridine derivatives.

    Reduction: Reduction reactions can convert the difluoromethyl group to other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include difluoromethylation reagents such as TMS-CF2H, metal catalysts like nickel and copper, and radical initiators. Reaction conditions often involve mild temperatures and the use of solvents like DMSO and acetonitrile .

Major Products

The major products formed from these reactions include various difluoromethylated pyridine derivatives, which can be further functionalized for specific applications .

Mechanism of Action

The mechanism of action of 5-(Difluoromethyl)-2-methylpyridin-3-ol involves its interaction with molecular targets such as enzymes and receptors. The difluoromethyl group can form hydrogen bonds with target enzymes, enhancing the compound’s binding affinity and specificity . This interaction can modulate the activity of the target enzymes, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other difluoromethylated pyridines and fluorinated organic molecules such as trifluoromethylated compounds .

Uniqueness

5-(Difluoromethyl)-2-methylpyridin-3-ol is unique due to its specific difluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound for drug discovery and other applications .

Properties

Molecular Formula

C7H7F2NO

Molecular Weight

159.13 g/mol

IUPAC Name

5-(difluoromethyl)-2-methylpyridin-3-ol

InChI

InChI=1S/C7H7F2NO/c1-4-6(11)2-5(3-10-4)7(8)9/h2-3,7,11H,1H3

InChI Key

DJCBGQDDJCDYGT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=N1)C(F)F)O

Origin of Product

United States

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